molecular formula C13H18ClNO3S B1363429 4-(dipropylsulfamoyl)benzoyl Chloride CAS No. 29171-72-0

4-(dipropylsulfamoyl)benzoyl Chloride

Cat. No.: B1363429
CAS No.: 29171-72-0
M. Wt: 303.81 g/mol
InChI Key: LCQXGFTXKWEWQC-UHFFFAOYSA-N
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Description

4-(Dipropylsulfamoyl)benzoyl chloride is an organic compound with the molecular formula C13H18ClNO3S and a molecular weight of 303.80 g/mol . It is a derivative of benzoyl chloride, featuring a dipropylsulfamoyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 4-(dipropylsulfamoyl)benzoyl chloride typically involves the reaction of 4-(dipropylsulfamoyl)benzoic acid with chlorinating agents. One common method includes the use of oxalyl chloride in the presence of a solvent like dichloromethane and a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

4-(Dipropylsulfamoyl)benzoyl chloride undergoes various chemical reactions, primarily due to the presence of the acyl chloride functional group. Some of the common reactions include:

Scientific Research Applications

4-(Dipropylsulfamoyl)benzoyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in biological systems, it may modify proteins or other biomolecules, altering their function .

Comparison with Similar Compounds

4-(Dipropylsulfamoyl)benzoyl chloride can be compared with other benzoyl chloride derivatives:

    Benzoyl Chloride: A simpler compound with a similar acyl chloride group but without the dipropylsulfamoyl substituent.

    4-(Methylsulfamoyl)benzoyl Chloride: Similar structure but with a methyl group instead of dipropyl.

Properties

IUPAC Name

4-(dipropylsulfamoyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-3-9-15(10-4-2)19(17,18)12-7-5-11(6-8-12)13(14)16/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQXGFTXKWEWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370773
Record name 4-(Dipropylsulfamoyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29171-72-0
Record name 4-(Dipropylsulfamoyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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